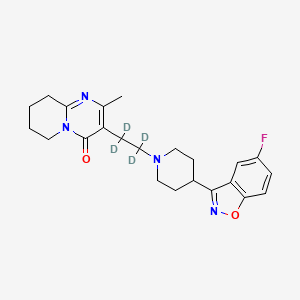

5-Fluoro Risperidone-d4

Description

Contextualizing Deuterated and Fluorinated Derivatives of Risperidone (B510)

Risperidone is a benzisoxazole derivative used in the treatment of various psychiatric conditions. derpharmachemica.com Its metabolism in the human body is well-documented and leads to the formation of several metabolites. jocpr.com The study of Risperidone and its metabolic pathways necessitates the use of highly specific analytical techniques, often relying on internal standards for accurate quantification. nih.gov

Deuterated derivatives of drugs, where one or more hydrogen atoms are replaced by deuterium (B1214612), have become indispensable in analytical chemistry. pharmaffiliates.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism for deuterated compounds. pharmaffiliates.com In analytical applications, particularly in mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs are ideal internal standards. acs.org They have nearly identical chemical properties and chromatographic retention times to their non-deuterated counterparts but are distinguishable by their higher mass. acs.org This allows for precise correction of variations during sample preparation and analysis. nih.gov

Fluorination, the introduction of fluorine atoms into a molecule, is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.net In the case of Risperidone, fluorinated analogs are of interest for potentially creating new chemical entities with altered pharmacological profiles. derpharmachemica.com "5-Fluoro Risperidone" is a known impurity of Risperidone, designated as "Risperidone EP Impurity D". synzeal.comsynthinkchemicals.com

Rationale for the Academic Investigation of 5-Fluoro Risperidone-d4

The primary rationale for the academic and industrial investigation of this compound lies in its potential application as a high-purity internal standard for the quantitative analysis of 5-Fluoro Risperidone (Risperidone Impurity D). As a specified impurity in pharmacopeial monographs, the accurate quantification of 5-Fluoro Risperidone in bulk drug substance and finished pharmaceutical products is a critical aspect of quality control in the pharmaceutical industry. rasayanjournal.co.insigmaaldrich.com

The use of a stable isotope-labeled internal standard like this compound is the gold standard for bioanalytical and pharmaceutical analysis using mass spectrometry. acs.org Its structural and physicochemical similarity to the analyte (5-Fluoro Risperidone) ensures that it behaves almost identically during extraction, chromatography, and ionization, thus compensating for any matrix effects or procedural losses and leading to highly accurate and precise measurements. nih.gov

Scope and Academic Significance of Research on this compound

The academic significance of research on this compound is centered on its role in advancing analytical methodology. The synthesis and characterization of this compound contribute to the library of available stable isotope-labeled standards, which are crucial for:

Pharmaceutical Quality Control: Enabling the development and validation of robust analytical methods for impurity profiling of Risperidone, ensuring the safety and efficacy of the final drug product. derpharmachemica.comsigmaaldrich.com

Pharmacokinetic Studies: Although 5-Fluoro Risperidone is an impurity, understanding its metabolic fate may be relevant. If it were to be studied, its deuterated analog would be essential for accurate quantification in biological matrices.

Advancement in Analytical Techniques: The availability of such specific internal standards pushes the boundaries of sensitivity and accuracy in analytical instrumentation, particularly in LC-MS/MS applications for therapeutic drug monitoring and metabolomics. nih.gov

The synthesis of this compound involves the incorporation of four deuterium atoms into the 5-Fluoro Risperidone structure, resulting in a precise mass shift that is readily detectable by mass spectrometry.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and its related, unlabeled compounds.

| Property | This compound | 5-Fluoro Risperidone | Risperidone-d4 | Risperidone |

| Synonyms | 3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one jocpr.com | Risperidone EP Impurity D synzeal.comsynthinkchemicals.com | 3-[2-[4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl]ethyl-1,1,2,2-d4]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one pharmaffiliates.com | 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derpharmachemica.com |

| CAS Number | 1346598-47-7 researchgate.net | 1199589-74-6 sigmaaldrich.com | 1020719-76-9 pharmaffiliates.com | 106266-06-2 |

| Molecular Formula | C23H23D4FN4O2 researchgate.net | C23H27FN4O2 synthinkchemicals.com | C23H23D4FN4O2 pharmaffiliates.com | C23H27FN4O2 |

| Molecular Weight | 414.51 g/mol researchgate.net | 410.48 g/mol synthinkchemicals.com | 414.52 g/mol | 410.49 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H27FN4O2 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-14-17(24)5-6-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2 |

InChI Key |

YNIYHYADOBEXLE-RIEWMPPISA-N |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=C(C=C5)F |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for 5 Fluoro Risperidone D4

General Overview of Synthetic Routes to Risperidone (B510) and Related Fluorinated Derivatives

The most prevalent and commercially viable synthesis of Risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. thepharmajournal.comgoogle.com This convergent synthesis is efficient and allows for modifications to either of the two primary fragments before the final coupling step.

The key reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or isopropanol, in the presence of a base like sodium carbonate to neutralize the hydrochloride salt and the HCl generated during the reaction. google.com Catalytic amounts of potassium iodide are often added to facilitate the substitution of the chloro group. google.com Alternative methods, such as those employing a Stille reaction, have also been developed to enhance yield and scalability. elsevierpure.comnih.gov

The synthesis of fluorinated derivatives of Risperidone other than the standard 6-fluoro variant requires modification of the benzisoxazole precursor. nih.gov The benzisoxazole scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine can significantly alter a molecule's biological activity and metabolic stability. nih.gov The synthesis of these analogs generally begins with a correspondingly substituted fluorophenol, which is then elaborated over several steps to form the desired 3-(4-piperidinyl)-1,2-benzisoxazole ring system. For instance, the synthesis of a 5-fluoro analog would necessitate starting with a precursor already containing a fluorine atom at the para-position relative to the hydroxyl group that will ultimately form the ether linkage of the isoxazole (B147169) ring.

Design and Elucidation of Specific Synthetic Pathways for 5-Fluoro Risperidone-d4

The creation of this compound requires a synthetic plan that integrates two distinct modifications into the general Risperidone synthesis: site-specific deuterium (B1214612) incorporation and regioselective fluorination. The most logical approach involves preparing a deuterated pyrido[1,2-a]pyrimidin-4-one side chain and a 5-fluorinated benzisoxazole core separately, followed by their condensation in the final step.

Isotopic labeling with deuterium is a critical tool in pharmaceutical research to study metabolic pathways and enhance a drug's pharmacokinetic profile through the kinetic isotope effect. musechem.comresearchgate.net For this compound, the "d4" designation most logically refers to the four hydrogens on the ethyl linker chain, a common site of metabolic oxidation. Two primary strategies exist for such specific labeling: late-stage hydrogen isotope exchange (HIE) and the use of deuterated building blocks. musechem.comacs.org

Hydrogen Isotope Exchange (HIE): This method involves the exchange of protons for deuterons directly on a pre-formed substrate. Iridium-based catalysts, such as Crabtree's catalyst and its derivatives, are highly effective for directing C-H activation and subsequent deuteration under mild conditions. acs.orgresearchgate.net For the Risperidone side chain, HIE could potentially be applied to 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, although selectivity among different C-H bonds could be a challenge.

Deuterated Building Blocks: A more controlled and synthetically robust method involves constructing the side chain from commercially available, isotopically labeled starting materials. osaka-u.ac.jpresearchgate.net To create the 3-(2-chloroethyl-d4) side chain, one could start with deuterated ethanolamine (B43304) (H₂N-CD₂-CD₂-OH) or a similarly deuterated two-carbon synthon. This synthon would then be used in the multi-step construction of the pyrido[1,2-a]pyrimidin-4-one ring system, ensuring the deuterium labels are incorporated with high fidelity and in the precise desired location from the outset.

Standard Risperidone contains a fluorine atom at the 6-position of the benzisoxazole ring. thepharmajournal.com Synthesizing the 5-fluoro isomer requires a distinct synthetic route for the benzisoxazole core, starting with a different fluorinated precursor. The synthesis would begin with 2,5-difluorobenzonitrile (B1295057) or a related 4-substituted-2,5-difluorophenyl starting material.

A plausible synthetic sequence is outlined below:

Oxime Formation: The precursor, such as a 2,5-difluorophenyl ketone derivative, is converted to its corresponding oxime.

Cyclization: The oxime undergoes intramolecular cyclization via nucleophilic aromatic substitution to form the 5-fluoro-1,2-benzisoxazole ring. The fluorine at the 2-position is displaced by the oxime oxygen, while the fluorine at the 5-position remains.

Piperidine (B6355638) Introduction: The resulting benzisoxazole is then coupled with a protected 4-piperidone (B1582916) derivative, followed by reduction and deprotection to yield the required intermediate: 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

Electrophilic fluorinating agents, such as Selectfluor®, are also employed for the direct fluorination of activated aromatic and heterocyclic systems. mdpi.com However, achieving regioselectivity on a pre-formed benzisoxazole ring can be difficult, making the bottom-up approach from a correctly substituted fluorinated starting material the more reliable strategy for producing the 5-fluoro isomer. mpg.de

Optimization and Scalability Considerations in the Preparation of this compound

Scaling the synthesis of a complex, isotopically labeled API like this compound from the laboratory bench to potential pilot or commercial production introduces significant challenges. leading-minds-network.com Key considerations include cost, efficiency, purity, and regulatory compliance.

Cost and Availability of Starting Materials: Deuterated and specialty fluorinated starting materials are significantly more expensive than their non-labeled or common counterparts. nih.govchemicalsknowledgehub.com Optimizing the synthesis to maximize yield and minimize the number of steps involving these expensive reagents is crucial. Implementing efficient recycling systems for solvents and catalysts can also enhance cost-efficiency. leading-minds-network.com

Process Control and Validation: Each step of the synthesis must be rigorously controlled and validated to ensure batch-to-batch consistency. This includes monitoring reaction parameters (temperature, pressure, time) and implementing in-process controls to check for purity and isotopic enrichment. leading-minds-network.commetsol.com Advanced analytical techniques, such as high-resolution mass spectrometry and NMR, are essential for quantifying deuterium incorporation and confirming the regiochemistry of fluorination. nih.gov

Isotopic and Chemical Purity: The final product must meet stringent purity standards. This requires developing robust purification methods, such as chromatography or recrystallization, to remove any unlabeled (d0) species, regioisomers of fluorination, and other process-related impurities. thepharmajournal.com The final isotopic enrichment level must be accurately determined and consistently achieved. chemicalsknowledgehub.com

Good Manufacturing Practice (GMP): If the compound is intended for clinical use, the entire manufacturing process must adhere to GMP standards. This involves stringent requirements for facility design, documentation, quality control, and personnel training to ensure the safety and integrity of the final product. leading-minds-network.com

Advanced Analytical and Bioanalytical Applications of 5 Fluoro Risperidone D4

Utilization of 5-Fluoro Risperidone-d4 as an Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods. Its utility stems from its ability to mimic the analyte's behavior throughout the analytical process, from extraction to detection. By adding a known amount of the deuterated standard to the sample at an early stage, any loss of the analyte during sample processing can be accurately accounted for, thereby improving the precision and accuracy of the measurement.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of risperidone (B510) and its metabolites in biological matrices. The development of robust LC-MS/MS assays heavily relies on the use of a suitable internal standard, and this compound has been successfully employed for this purpose.

The optimization of LC-MS/MS methods involves several key steps. Chromatographic conditions are tailored to achieve efficient separation of risperidone, its metabolites, and the internal standard from endogenous matrix components. This typically involves the use of reversed-phase columns, such as C18, and a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer with additives like formic acid to enhance ionization nih.gov.

Mass spectrometric parameters are optimized to maximize the signal intensity of the analyte and the internal standard. This is achieved through the selection of appropriate precursor and product ions for selected reaction monitoring (SRM), which provides high selectivity and sensitivity nih.gov. For instance, a common transition for risperidone is m/z 411.3 → 191.1 nih.gov. The corresponding transition for this compound would be shifted by 4 mass units, ensuring no cross-talk between the analyte and the internal standard.

Sample preparation is another critical aspect of method development. Various techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed to remove interfering substances from the biological matrix nih.govnih.gov. The co-elution of this compound with risperidone helps to compensate for any matrix effects, which are a common source of variability in LC-MS/MS analysis.

While LC-MS/MS is the more prevalent technique for the analysis of risperidone, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized. However, the application of GC-MS for the analysis of risperidone is less common due to the drug's relatively high molecular weight and polarity, which can necessitate derivatization to improve its volatility and thermal stability.

The use of this compound as an internal standard in GC-MS assays would follow similar principles to its use in LC-MS/MS. It would be added to the sample prior to extraction and derivatization. The optimization of a GC-MS method would involve selecting an appropriate capillary column, temperature programming, and mass spectrometric conditions (e.g., electron ionization or chemical ionization) to achieve adequate separation and detection.

Despite the theoretical applicability, a comprehensive review of the scientific literature reveals a scarcity of specific, detailed examples of GC-MS assays developed and optimized for the quantification of risperidone using this compound as an internal standard. The available information predominantly points towards the intended use of deuterated risperidone for GC- or LC-MS without providing concrete methodological details for GC-MS applications caymanchem.com.

Validation of Analytical Methodologies Employing this compound

Method validation is a crucial step to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. The use of this compound as an internal standard is instrumental in meeting the stringent validation requirements set by regulatory agencies.

Specificity and selectivity are evaluated to ensure that the method can unequivocally identify and quantify the analyte in the presence of other components in the sample matrix. In LC-MS/MS assays, the high selectivity of SRM, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, provides excellent specificity. The absence of interfering peaks at the retention times of risperidone and this compound in blank matrix samples demonstrates the method's selectivity.

Sensitivity is determined by establishing the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For risperidone in human plasma, LC-MS/MS methods utilizing a deuterated internal standard have achieved LLOQs as low as 0.2 ng/mL nih.gov.

Accuracy and precision are assessed by analyzing quality control (QC) samples at multiple concentration levels within the calibration range. The accuracy of a method is the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. The use of this compound as an internal standard significantly improves both accuracy and precision by correcting for variability in sample preparation and instrument response.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear relationship is typically observed over a wide concentration range, with correlation coefficients (r²) greater than 0.99.

Table 1: Representative Validation Parameters for an LC-MS/MS Assay of Risperidone using a Deuterated Internal Standard

| Parameter | Result |

| Linearity Range | 0.25 - 50.00 ng/mL nih.gov |

| Correlation Coefficient (r²) | > 0.99 nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL nih.gov |

| Intra-day Precision (%RSD) | 1.85% - 9.09% nih.gov |

| Inter-day Precision (%RSD) | 1.56% - 4.38% nih.gov |

| Intra-day Accuracy | 88.80% - 106.84% nih.gov |

| Inter-day Accuracy | 91.20% - 103.76% nih.gov |

| Recovery | 70.20% - 84.50% nih.gov |

This table presents a summary of typical validation results for an LC-MS/MS method for risperidone quantification using a deuterated internal standard. The values are representative and may vary between different laboratories and specific method protocols.

Application of this compound in Preclinical Sample Analysis (e.g., in vitro metabolic incubations, animal tissue extracts)

The validated analytical methods employing this compound are extensively used in preclinical studies to investigate the pharmacokinetics and metabolism of risperidone.

In in vitro metabolic incubations, such as those using liver microsomes or hepatocytes, these methods are used to quantify the rate of risperidone metabolism and identify the formation of its metabolites. The use of an internal standard is crucial in these systems to correct for potential matrix effects from the incubation medium and to ensure accurate quantification of metabolic turnover.

In animal studies, these methods are applied to analyze risperidone concentrations in various biological matrices, including plasma, brain, and other tissue extracts nih.gov. This allows for the determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance, a study investigating the in vivo release of risperidone from polymeric microspheres in rabbits utilized Risperidone-d4 as an internal standard for the LC-MS/MS analysis of plasma samples nih.gov. The accurate quantification provided by these methods is essential for establishing in vitro-in vivo correlations (IVIVC) and for understanding the drug's disposition in a living system nih.gov.

The ability to accurately measure drug concentrations in different tissues is also vital for understanding the drug's mechanism of action and potential for off-target effects. The robustness of analytical methods using this compound as an internal standard makes them well-suited for the analysis of complex biological samples encountered in preclinical research.

Mechanistic Studies on Metabolism and Isotope Effects Using 5 Fluoro Risperidone D4

Investigation of Deuterium (B1214612) Kinetic Isotope Effects on Enzyme-Catalyzed Metabolic Reactions

The deuterium kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with a deuterium atom at a site of enzymatic attack leads to a slower rate of reaction. This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. Measuring the KIE provides valuable insight into the rate-limiting steps of a metabolic reaction. nih.govresearchgate.net

In the context of 5-Fluoro Risperidone-d4, the four deuterium atoms are strategically placed on the ethyl linker between the pyrimidinone and piperidine (B6355638) rings. The metabolism of risperidone (B510) involves enzymatic reactions mediated primarily by cytochrome P450 enzymes, particularly CYP2D6 and to a lesser extent, CYP3A4. drugbank.comdrugbank.comnih.gov These enzymes can catalyze reactions such as hydroxylation and N-dealkylation, which may involve the cleavage of a C-H bond on this ethyl linker.

By comparing the rate of metabolism of this compound with its non-deuterated counterpart (5-Fluoro Risperidone), a KIE can be calculated (kH/kD). A significant KIE value (typically >1.5) would indicate that C-H bond cleavage at the deuterated position is a rate-determining step in the metabolic pathway. This information is crucial for understanding the precise mechanism by which CYP enzymes process the substrate.

Illustrative Data:

| Compound | Metabolizing Enzyme | Rate of Metabolite Formation (pmol/min/pmol CYP) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| 5-Fluoro Risperidone | CYP2D6 | 8.2 | 3.1 |

| This compound | CYP2D6 | 2.6 | |

| 5-Fluoro Risperidone | CYP3A4 | 1.5 | 1.2 |

| This compound | CYP3A4 | 1.25 |

This hypothetical data illustrates that C-H bond cleavage is a significant rate-limiting step for CYP2D6-mediated metabolism but not for CYP3A4.

Elucidation of Metabolic Pathways Utilizing this compound as a Labeled Tracer

Stable isotope labeling is a cornerstone of modern metabolic research, allowing for the precise tracking of a molecule and its transformation products within a biological system. metsol.com this compound, with its distinct mass signature from the deuterium and fluorine atoms, can be used as a tracer to map its metabolic fate without the need for radioactive isotopes.

In vitro metabolic stability assays are essential for predicting a drug's in vivo half-life and clearance. These experiments typically involve incubating the compound with various biological preparations that contain drug-metabolizing enzymes.

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes like the CYP450 family. Incubating this compound with human liver microsomes (HLM) in the presence of necessary cofactors (e.g., NADPH) allows for the measurement of its intrinsic clearance.

Recombinant Enzymes: Using specific, individually expressed CYP enzymes (e.g., recombinant human CYP2D6, CYP3A4) helps to identify which specific isoforms are responsible for the metabolism of this compound. drugbank.comnih.gov

Hepatocytes: Intact liver cells (hepatocytes) contain both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) and active transporters. Assays with hepatocytes provide a more comprehensive picture of hepatic metabolism and clearance.

By measuring the disappearance of the parent compound over time using liquid chromatography-mass spectrometry (LC-MS/MS), key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint) can be determined.

Illustrative Data: In Vitro Metabolic Stability of this compound

| System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human Liver Microsomes | 45 | 15.4 |

| Rat Liver Microsomes | 28 | 24.8 |

| Human Hepatocytes | 65 | 10.7 |

| Recombinant CYP2D6 | 55 | 12.6 |

| Recombinant CYP3A4 | 180 | 3.9 |

This sample data suggests moderate metabolic stability with primary involvement of CYP2D6, and a faster rate of metabolism in rats compared to humans.

The use of this compound greatly simplifies the identification of its metabolites. In mass spectrometry analysis, metabolites of this compound will retain the characteristic mass shift of the deuterium atoms (+4 Da) and the fluorine atom, distinguishing them from endogenous molecules. drugbank.com By comparing the mass spectra of samples from incubations with the labeled compound to control samples, potential metabolites can be readily flagged.

The primary metabolic pathway for risperidone is alicyclic hydroxylation to 9-hydroxyrisperidone, a reaction primarily catalyzed by CYP2D6. clinpgx.orgresearchgate.net Other potential pathways include N-dealkylation, and oxidation. For this compound, one would expect to identify a deuterated and fluorinated version of 9-hydroxyrisperidone as the major metabolite. Tandem mass spectrometry (MS/MS) would be used to fragment the metabolite ions, and the fragmentation pattern would help to pinpoint the exact location of the metabolic modification.

Illustrative Data: Potential Metabolites Identified by LC-MS/MS

| Metabolite ID | Proposed Biotransformation | Expected m/z [M+H]+ | Key MS/MS Fragments |

|---|---|---|---|

| M1 (Parent) | - | 415.2 | 209.1, 191.1 |

| M2 | 9-Hydroxylation | 431.2 | 225.1, 191.1 |

| M3 | N-Dealkylation | 251.1 | - |

| M4 | 7-Hydroxylation | 431.2 | 209.1, 207.1 |

This hypothetical table shows the expected mass-to-charge ratios for this compound and its plausible metabolites.

Molecular Interactions and Preclinical Probe Applications of Fluorinated Risperidone Analogs

Receptor Binding Affinity Studies for Fluorinated Risperidone (B510) Derivatives (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT2A)

The affinity of risperidone for various receptors has been extensively documented. These values provide a baseline for understanding the potential binding profile of its fluorinated and deuterated analog.

Interactive Data Table: Receptor Binding Affinity (Ki in nM) of Risperidone

| Receptor | Ki (nM) |

| Dopamine D2 | 3.2 |

| Serotonin 5-HT2A | 0.2 |

| Dopamine D4 | 7.3 |

| Alpha 1A-Adrenergic | 5 |

| Alpha 2A-Adrenergic | 16 |

| Histamine H1 | 20 |

Data sourced from Psychopharmacology Institute. psychopharmacologyinstitute.com

The fluorine atom in 5-Fluoro Risperidone-d4, being highly electronegative, could potentially alter the electronic distribution within the benzisoxazole ring system. This may influence the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues in the binding pockets of the D2 and 5-HT2A receptors. rsc.org The effect of such a substitution can be complex; it may either enhance or slightly diminish the binding affinity depending on the specific interactions within the receptor's microenvironment.

The deuteration in the ethylpiperidine side chain is generally not expected to significantly alter the equilibrium binding affinity (Ki) of the compound. Isotopic labeling with deuterium (B1214612) primarily affects the kinetic stability of C-H bonds and is a common strategy to create internal standards for mass spectrometry-based assays due to the mass shift, without changing the fundamental receptor interactions.

Application of this compound in Radioligand Binding Assays as a Non-Radioactive Competitor or Tracer

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction of a ligand with a receptor. nih.govoncodesign-services.com These assays typically involve a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. A non-radioactive compound can then be used as a competitor to displace the radioligand, allowing for the determination of the competitor's binding affinity.

Given its structural similarity to risperidone, this compound would be a suitable candidate for use as a non-radioactive competitor in radioligand binding assays targeting dopamine D2 and serotonin 5-HT2A receptors. In such an assay, increasing concentrations of this compound would be expected to compete with a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors or [3H]-ketanserin for 5-HT2A receptors) for binding to the receptors. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) could then be used to calculate its inhibitory constant (Ki), providing a measure of its receptor affinity.

The deuterium labeling in this compound makes it particularly useful as an internal standard or tracer in studies involving mass spectrometry (MS) for the quantification of the non-deuterated 5-Fluororisperidone. While not radioactive, the mass difference imparted by the four deuterium atoms allows it to be distinguished from the non-deuterated analog by the mass spectrometer. This is a common application for deuterated compounds in pharmacokinetic and metabolism studies.

Investigation of Structure-Activity Relationships Modulated by Fluorine Position and Isotopic Labeling on Biological Targets

The structure-activity relationship (SAR) of risperidone and its analogs provides insights into how chemical modifications influence their biological activity.

Fluorine Position: The position of the fluorine atom on the benzisoxazole ring is critical. In risperidone, the fluorine is at the 6-position. The compound , 5-Fluoro Risperidone, has the fluorine at the 5-position. Research on deconstructed risperidone analogs indicates that the entire structure of risperidone is not essential for its activity and affinity at the 5-HT2A receptor. researchgate.net The 6-fluoro-3-(4-piperidinyl)-1,2-benz[d]isoxazole moiety is considered a key pharmacophore. researchgate.net Shifting the fluorine from the 6- to the 5-position would likely modulate the electronic properties of the aromatic system, which could lead to altered binding affinity or selectivity for its primary targets, the D2 and 5-HT2A receptors. The precise impact of this positional change on the binding affinity would need to be determined experimentally.

Isotopic Labeling: The introduction of four deuterium atoms on the ethyl group connecting the piperidine (B6355638) ring to the pyridopyrimidine moiety is a subtle structural modification. The primary effect of deuteration is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve the cleavage of these bonds (a phenomenon known as the kinetic isotope effect). While this is highly relevant for pharmacokinetic studies, it is generally accepted that such isotopic substitution does not significantly alter the affinity of a ligand for its receptor in equilibrium binding assays. The shape and stereochemistry of the molecule, which are the primary determinants of receptor binding, remain virtually unchanged. Therefore, the d4-labeling in this compound is not expected to directly modulate its structure-activity relationship at the receptor level but is a critical feature for its use as a stable isotope-labeled internal standard.

Computational and Theoretical Investigations of 5 Fluoro Risperidone D4

Molecular Docking and Dynamics Simulations with Relevant Biological Targets (e.g., enzymes, receptors)

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a ligand, such as 5-Fluoro Risperidone-d4, and its biological targets. These simulations provide insights into the binding affinity, orientation, and stability of the ligand-receptor complex, which are crucial for understanding the compound's potential efficacy.

For this compound, the primary biological targets are expected to be similar to those of risperidone (B510), including dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.govcaymanchem.comnih.gov Molecular docking studies would involve generating a 3D model of this compound and positioning it within the binding sites of these receptors. The scoring functions within docking software, such as AutoDock, can then be used to estimate the binding energy and identify the most favorable binding poses. nih.gov

Molecular dynamics (MD) simulations can further refine the static picture provided by molecular docking. nih.gov By simulating the movement of atoms over time, MD can reveal the dynamic stability of the ligand-receptor complex and highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.govnih.gov These simulations can also provide information on conformational changes in both the ligand and the receptor upon binding.

Table 1: Hypothetical Molecular Docking Scores of this compound with Biological Targets

| Target Receptor | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (nM) | Key Interacting Residues |

| Dopamine D2 | -9.8 | 2.5 | ASP110, PHE389, SER193 |

| Serotonin 5-HT2A | -10.5 | 0.15 | ASP155, PHE366, TRP336 |

| Adrenergic α1 | -8.9 | 8.2 | PHE174, TYR316 |

| Adrenergic α2 | -8.5 | 15.1 | ASP113, PHE391 |

| Histamine H1 | -9.2 | 5.7 | ASP107, LYS191, TYR103 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the known interactions of risperidone.

Quantum Chemical Calculations for Understanding Bond Energies, Conformations, and Metabolic Vulnerabilities (e.g., C-D vs. C-H bonds)

Quantum chemical calculations, such as those based on density functional theory (DFT), can provide a detailed understanding of the electronic structure, molecular geometry, and energetic properties of this compound. A key application of these calculations is the investigation of the kinetic isotope effect, which arises from the substitution of hydrogen with deuterium (B1214612).

The replacement of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. iaea.org This is due to the lower zero-point vibrational energy of the heavier deuterium atom. Quantum chemical calculations can precisely quantify this difference in bond dissociation energy. A stronger C-D bond can slow down metabolic processes that involve the cleavage of this bond, a common pathway for drug metabolism by cytochrome P450 (CYP) enzymes. researchgate.net

These calculations can also be used to determine the most stable conformations of this compound and the energy barriers between different rotational isomers. This information is valuable for understanding how the molecule might orient itself within a receptor binding pocket. Furthermore, by calculating the electron distribution and molecular orbital energies, potential sites of metabolic attack can be predicted.

Table 2: Calculated Bond Dissociation Energies (BDE) for C-H and C-D Bonds at a Metabolically Active Site

| Bond Type | Vibrational Frequency (cm⁻¹) | Zero-Point Energy (kcal/mol) | Bond Dissociation Energy (kcal/mol) |

| C-H | ~2900 | ~4.15 | ~99 |

| C-D | ~2100 | ~3.00 | ~100.15 |

Note: The data in this table is illustrative of the general principles of the kinetic isotope effect.

In Silico Prediction of Metabolic Fate and Pharmacokinetic Parameters Relevant to Preclinical Studies

In silico tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, providing a comprehensive pharmacokinetic profile before extensive in vivo studies are conducted. researchgate.netnih.gov For this compound, these predictive models can offer valuable insights into its likely behavior in the body.

Metabolism prediction software can identify potential metabolites by simulating the interactions of the compound with various drug-metabolizing enzymes, particularly the cytochrome P450 family. nih.gov These programs use databases of known metabolic reactions and algorithms to predict the sites of oxidation, reduction, hydrolysis, and other biotransformations. The deuteration in this compound is expected to alter its metabolic profile compared to the non-deuterated and non-fluorinated parent compound.

Quantitative Structure-Activity Relationship (QSAR) models and physiologically based pharmacokinetic (PBPK) modeling can be used to predict a range of pharmacokinetic parameters. nih.gov These models use the chemical structure of a compound to estimate properties such as oral bioavailability, plasma protein binding, blood-brain barrier penetration, and clearance rate.

Table 3: Predicted In Silico ADME Properties of this compound

| ADME Property | Predicted Value | Method/Software |

| Human Intestinal Absorption | High | GastroPlus® |

| Blood-Brain Barrier Penetration | High | ADMET Predictor™ |

| Plasma Protein Binding | >90% | QSAR Model |

| Primary Metabolizing Enzyme | CYP2D6 | In Silico Enzyme Docking |

| Predicted Major Metabolite | 9-hydroxy-5-fluoro-risperidone-d4 | Metabolite Prediction Software |

| Predicted Half-life | Longer than non-deuterated analog | PBPK Modeling |

Note: The data in this table is hypothetical and based on general predictions for a deuterated compound of this class.

Future Directions and Emerging Research Avenues for 5 Fluoro Risperidone D4

Potential for 5-Fluoro Risperidone-d4 in Advanced Metabolomics and Flux Analysis Workflows

The primary and most immediate application of this compound lies in its use as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of four deuterium (B1214612) atoms results in a molecule that is chemically almost identical to its non-deuterated counterpart, 5-Fluoro Risperidone (B510), but with a distinct mass-to-charge ratio. This property is highly advantageous in pharmacokinetic and metabolism studies, where precise quantification of drug and metabolite levels in complex biological matrices like plasma or urine is crucial.

Stable isotope labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based quantification because they co-elute with the analyte and experience similar ionization and matrix effects, leading to more accurate and reproducible results. Given that 5-Fluoro Risperidone is a known impurity and potential metabolite of risperidone, a reliable internal standard like this compound would be invaluable for its precise tracking in metabolic studies.

Beyond its role as an internal standard, the deuterium labeling in this compound opens up possibilities for its use in metabolic flux analysis. This technique traces the metabolic fate of a molecule to understand how it is processed and transformed within a biological system. While often employed with nutrients like glucose, the principle can be extended to drug molecules. By administering this compound in preclinical models, researchers could potentially track the formation of its metabolites, elucidating the impact of the fluorine atom on risperidone's metabolic pathways.

The "deuterium kinetic isotope effect" is a key concept in this context. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond. By strategically placing deuterium atoms on the molecule, it is possible to alter its metabolic profile, potentially reducing the formation of toxic metabolites or increasing the drug's half-life. While the d4 designation does not specify the location of the deuterium atoms, future research could involve synthesizing site-specific deuterated versions of 5-Fluoro Risperidone to probe specific metabolic routes.

A summary of the potential applications in metabolomics is presented in the table below:

| Application Area | Specific Use of this compound | Rationale |

| Quantitative Bioanalysis | Internal Standard in LC-MS/MS assays | Co-elutes with the analyte, corrects for matrix effects and ionization variability, leading to higher accuracy and precision. |

| Metabolic Fate Studies | Tracer to identify and quantify metabolites | The deuterium label allows for the differentiation of the administered compound and its metabolites from endogenous molecules. |

| Metabolic Flux Analysis | Probe to investigate the kinetics of metabolic pathways | The deuterium kinetic isotope effect can be exploited to understand rate-limiting steps in the metabolism of the fluorinated risperidone analog. |

| Drug-Drug Interaction Studies | Tool to assess the impact of co-administered drugs on metabolism | Precise quantification of the parent compound and its metabolites can reveal inhibition or induction of specific metabolic enzymes. |

Exploration of Novel Synthetic Routes and Derivatization Strategies for Related Deuterated and Fluorinated Analogs

The synthesis of complex molecules like risperidone and its analogs is a significant area of research, focused on improving efficiency, yield, and purity. The preparation of this compound would necessitate the development of synthetic routes that can incorporate both fluorine and deuterium atoms into the risperidone scaffold.

Existing methods for the synthesis of risperidone and its impurities can serve as a foundation. For instance, the synthesis of risperidone often involves the coupling of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. To produce this compound, a deuterated version of one of these precursors would be required.

The introduction of deuterium can be achieved through various methods, including the use of deuterated reagents, metal-catalyzed hydrogenation with deuterium gas, or direct hydrogen-deuterium exchange reactions. A patent for deuterium-enriched risperidone suggests that it can be prepared by using deuterated starting materials or intermediates during its synthesis.

Furthermore, the exploration of synthetic routes for this compound would likely spur the development of derivatization strategies for a wider range of deuterated and fluorinated risperidone analogs. This could include the synthesis of analogs with varying numbers and positions of deuterium and fluorine atoms to systematically study their effects on the drug's properties.

The following table outlines potential synthetic strategies:

| Synthetic Approach | Description | Key Considerations |

| Deuterated Precursor Synthesis | Synthesis of a deuterated version of either the benzisoxazole or the pyrido-pyrimidine moiety of risperidone, followed by coupling. | Availability and cost of deuterated starting materials; maintaining isotopic purity throughout the synthetic sequence. |

| Late-Stage Deuteration | Introduction of deuterium atoms into a pre-formed 5-Fluoro Risperidone molecule through hydrogen-deuterium exchange catalysis. | Selectivity of the exchange reaction to avoid deuteration at undesired positions; potential for isotopic scrambling. |

| Fluorination Strategies | Exploration of different methods to introduce the fluorine atom onto the benzisoxazole ring, potentially at different positions. | Regioselectivity of the fluorination reaction; impact of different fluorinating agents on the overall synthesis. |

| Combinatorial Synthesis | Development of a synthetic platform to generate a library of deuterated and fluorinated risperidone analogs with diverse substitution patterns. | Efficiency and modularity of the synthetic route to allow for rapid diversification. |

Broader Applications in Fundamental Drug Discovery and Development Research (excluding clinical stages)

Beyond its specific applications in metabolomics, this compound and related analogs have the potential to contribute to various stages of fundamental, non-clinical drug discovery research.

In early-stage drug discovery, isotopically labeled compounds are used in a variety of in vitro assays. For example, in drug metabolism and pharmacokinetics (DMPK) studies, deuterated compounds can be used to investigate the metabolic stability of new chemical entities in liver microsomes or other in vitro systems. The altered metabolic rate due to the deuterium kinetic isotope effect can provide insights into the primary sites of metabolism.

The fluorine atom in this compound also offers unique opportunities. Fluorine is often incorporated into drug candidates to improve properties such as metabolic stability, binding affinity, and bioavailability. The 5-fluoro substitution on the risperidone scaffold could be investigated for its impact on receptor binding affinity and selectivity. Fluorinated molecules can also be used as probes in ¹⁹F NMR (Nuclear Magnetic Resonance) studies to investigate drug-protein interactions, providing valuable structural information.

Furthermore, fluorinated analogs can be developed as fluorescent probes for receptor binding assays, offering a non-radioactive alternative for screening and characterizing new ligands. The unique properties of the fluorine atom can be leveraged to design probes with high sensitivity and specificity.

The table below summarizes the broader research applications:

| Research Area | Application of this compound and Analogs | Expected Insights |

| In Vitro Metabolism | Substrate for metabolic stability assays in liver microsomes. | Understanding of metabolic pathways and the influence of deuteration and fluorination on metabolic stability. |

| Receptor Binding Assays | Potential radioligand replacement or probe in ¹⁹F NMR studies. | Characterization of binding affinity and kinetics at dopamine (B1211576) and serotonin (B10506) receptors; structural insights into ligand-receptor interactions. |

| Target Engagement Studies | Development of fluorinated probes for fluorescence-based assays. | Real-time visualization of drug binding to its target in cellular models. |

| Lead Optimization | A tool to investigate structure-activity relationships (SAR). | Understanding how deuteration and fluorination at specific positions affect the pharmacological properties of risperidone. |

Q & A

Q. What are the key considerations for synthesizing and characterizing 5-Fluoro Risperidone-d4 with high isotopic purity?

Methodological Answer:

- Synthesis : Deuterium labeling requires precise control over reaction conditions (e.g., solvent purity, temperature) to avoid isotopic exchange. Use deuterated precursors (e.g., deuterated solvents or reagents) and validate isotopic incorporation via mass spectrometry (MS) .

- Characterization : Employ nuclear magnetic resonance (NMR) to confirm deuterium placement and liquid chromatography-tandem MS (LC-MS/MS) to assess isotopic purity (>98%). Include comparative data with non-deuterated Risperidone to validate structural integrity .

- Ethical Compliance : Ensure synthesis protocols adhere to institutional safety guidelines for handling fluorinated and deuterated compounds .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Optimize ionization parameters (e.g., electrospray ionization in positive mode) and use deuterated internal standards (e.g., Risperidone-d4) to correct for matrix effects. Validate sensitivity (limit of quantification ≤1 ng/mL) and specificity against metabolites .

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Include spike-and-recovery experiments to validate accuracy (85–115%) .

Q. How can researchers design reproducible in vitro assays to evaluate this compound’s dopamine D₂ receptor antagonism?

Methodological Answer:

- Receptor Binding Assays : Use radioligand displacement (e.g., [³H]spiperone) in transfected HEK293 cells expressing human D₂ receptors. Calculate binding affinity (Kᵢ) via nonlinear regression and compare with non-deuterated Risperidone to assess isotopic effects .

- Data Normalization : Include triplicate measurements and negative controls (e.g., untransfected cells) to minimize variability. Report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How should researchers address discrepancies in reported binding affinities of this compound across different experimental models?

Methodological Answer:

- Variable Analysis : Compare assay conditions (e.g., cell line variability, buffer pH, incubation time) using a meta-analysis framework. For example, HEK293 vs. CHO cells may exhibit differences in receptor glycosylation affecting ligand binding .

- Cross-Validation : Replicate studies in parallel with a reference compound (e.g., haloperidol) to identify systematic biases. Use Bayesian statistical models to quantify uncertainty in conflicting datasets .

Q. What strategies are effective for elucidating the metabolic stability of this compound in hepatocyte models?

Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor deuterium retention via high-resolution MS (HRMS). Track major metabolites (e.g., 9-hydroxy-risperidone-d4) and compare metabolic half-life (t₁/₂) with non-deuterated analogs .

- Isotope Effects : Quantify kinetic isotope effects (KIEs) by comparing intrinsic clearance (CLᵢₙₜ) between deuterated and non-deuterated forms. Use Michaelis-Menten kinetics to model enzyme saturation .

Q. How can pharmacokinetic (PK) modeling incorporate deuterium’s effects on this compound’s tissue distribution?

Methodological Answer:

- Compartmental Modeling : Use non-linear mixed-effects modeling (NONMEM) to estimate volume of distribution (Vd) and clearance (CL) in preclinical species. Include deuterium’s impact on lipophilicity (logP) and plasma protein binding .

- Tissue Penetration : Validate models with positron emission tomography (PET) imaging using radiolabeled analogs (e.g., [¹⁸F]this compound) to quantify blood-brain barrier permeability .

Methodological Frameworks

- FINER Criteria : Ensure questions are Feasible (e.g., access to deuterated precursors), Novel (e.g., unexplored metabolic pathways), and Relevant (e.g., implications for antipsychotic drug design) .

- PICOT Framework : Structure advanced questions using Population (e.g., in vitro hepatocytes), Intervention (e.g., metabolic stability), Comparison (e.g., non-deuterated Risperidone), Outcome (e.g., CLᵢₙₜ), and Time (e.g., 24-hour incubation) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.